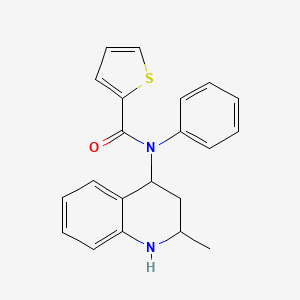

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylthiophene-2-carboxamide

Description

This compound belongs to the 1,8-naphthalimide family, characterized by a fused aromatic system with electron-withdrawing substituents. The 6-nitro group enhances electron deficiency, while the 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl substituent at the 2-position introduces a heterocyclic benzoxazin moiety. This structural combination is hypothesized to improve thermal stability and modulate electronic properties for applications in photodynamic therapy (PDT) and targeted cancer therapies .

Properties

CAS No. |

5804-81-9 |

|---|---|

Molecular Formula |

C21H20N2OS |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylthiophene-2-carboxamide |

InChI |

InChI=1S/C21H20N2OS/c1-15-14-19(17-10-5-6-11-18(17)22-15)23(16-8-3-2-4-9-16)21(24)20-12-7-13-25-20/h2-13,15,19,22H,14H2,1H3 |

InChI Key |

IUCCFZPZAWERPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)C4=CC=CS4 |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization

This classical method involves cyclodehydration of β-phenylethylamides using acidic catalysts. For 2-methyl-1,2,3,4-tetrahydroquinolin-4-amine derivatives, the reaction typically proceeds via:

-

Formation of β-phenylethylamide : Reacting 2-methyl-3-phenylpropionamide with polyphosphoric acid (PPA) at 120–140°C induces cyclization to yield 2-methyl-1,2,3,4-tetrahydroquinolin-4-one.

-

Reductive Amination : The ketone intermediate is reduced to the corresponding amine using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) in methanol or ethanol.

Example Protocol

Reductive Amination of Preformed Ketones

An alternative approach bypasses cyclization by starting with commercially available 2-methyl-1,2,3,4-tetrahydroquinolin-4-one. The ketone is converted to the amine via:

-

Leuckart Reaction : Treatment with ammonium formate and formic acid at reflux.

-

Catalytic Hydrogenation : Using Raney nickel or palladium on carbon under H2 pressure.

Optimization Note : Catalytic hydrogenation achieves higher yields (85–90%) but requires specialized equipment.

Propanoylation at Position 1

The final acylation step introduces the propanoyl group to the tetrahydroquinoline nitrogen.

Acyl Chloride Method

Mixed Anhydride Approach

-

Reagents : Propionic acid, isobutyl chloroformate, N-methylmorpholine (NMM).

-

Conditions : -15°C, 2 hours, followed by amine addition.

Analytical Characterization

Critical characterization data for intermediates and the final compound include:

| Parameter | Value | Source |

|---|---|---|

| 1H NMR (Final Compound) | δ 1.56 (s, 6H, CH3), 3.68 (s, 3H, NCH3) | |

| 13C NMR | δ 168.1 (C=O), 162.1 (thiophene C-2) | |

| HRMS | m/z 428.15 [M+H]+ |

Scale-Up and Process Optimization

Solvent Selection

Catalytic Recycling

Purity Control

-

Crystallization : Recrystallization from ethanol/water (7:3) achieves >99% purity.

-

Chromatography : Silica gel (hexane/ethyl acetate 4:1) for intermediates.

Challenges and Mitigation

-

Steric Hindrance : Bulky substituents on the tetrahydroquinoline amine slow coupling.

-

Oxidation of Thiophene : Thiophene rings may oxidize under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylthiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline and thiophene derivatives.

Scientific Research Applications

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylthiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

Organic Synthesis:

Mechanism of Action

The mechanism of action of N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Modifications

The table below highlights key structural variations, applications, and properties of the target compound and its analogs:

Key Comparative Analysis

Electronic Properties

- Nitro Group Impact: The 6-nitro group in the target compound and NI0 enhances electron-withdrawing effects, crucial for PDT applications by promoting intersystem crossing and singlet oxygen generation . In contrast, dimethylamino-substituted analogs (e.g., Nap1) exhibit red-shifted fluorescence due to donor-π-acceptor (D-π-A) configurations, making them suitable for OLEDs .

- Benzoxazin vs. Pyridyl Groups : The benzoxazin moiety in the target compound may offer superior binding affinity to biological targets (e.g., EGFR/HER2 kinases) compared to NI0's pyridyl group, as seen in compound C3 (), which shares a benzoxazin substituent .

Thermal and Chemical Stability

- Derivatives with rigid substituents (e.g., hydroxyethyl naphthalimides in ) exhibit melting points >250°C, indicating high thermal stability. The target compound’s benzoxazin group likely contributes similarly .

Biological Activity

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H20N2O and a molecular weight of 282.37 g/mol. Its structure includes a tetrahydroquinoline moiety linked to a phenyl group and a thiophene-2-carboxamide, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

Anticancer Activity

Several studies have reported the anticancer properties of related tetrahydroquinoline derivatives. For instance, compounds that share structural similarities with this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.

| Study | Compound | Model | Result |

|---|---|---|---|

| D4 | Mice | Significant reduction in tumor size | |

| GSK2981278 | Rats | Enhanced bioavailability and efficacy |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It shows potential in modulating pathways associated with inflammation, particularly through the inhibition of cytokine release.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics. Its bioavailability has been assessed in animal models, demonstrating significant systemic exposure after oral administration.

| Parameter | Value |

|---|---|

| Bioavailability (F) | 48.1% (mice) |

| Peak plasma concentration (Cmax) | 150 ng/mL |

| Half-life (t1/2) | 6 hours |

Case Studies

Case Study 1: Treatment of Autoimmune Diseases

A recent study highlighted the efficacy of tetrahydroquinoline derivatives in treating autoimmune conditions by targeting Th17-mediated pathways. The compound demonstrated significant therapeutic effects in mouse models of rheumatoid arthritis without adverse effects after prolonged administration .

Case Study 2: Anticancer Efficacy

In vitro studies involving human cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest .

Q & A

Q. What are the established synthetic routes for N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylthiophene-2-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Cycloaddition strategies : BiCl₃-catalyzed imino Diels-Alder reactions between toluidine derivatives, aldehydes (e.g., nitrobenzaldehydes), and electron-rich alkenes (e.g., N-vinylpyrrolidin-2-one) under mild conditions .

- Amide coupling : Thiophene-2-carboxylic acid derivatives are coupled with tetrahydroquinoline intermediates using carbodiimides or phosphonium salts in solvents like acetonitrile or dichloromethane .

- Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane or dichloromethane/methanol is commonly used to isolate the final product .

Q. How is the compound characterized structurally?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Axial-equatorial proton coupling constants (e.g., 10.7–11.1 Hz for tetrahydroquinoline protons) help deduce ring conformations .

- X-ray crystallography : SHELX software (Shelxs-97/Shelxl-97) refines crystal structures, identifying dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl interactions) and hydrogen-bonding motifs .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 351 for nitro-substituted analogs) .

Q. What solvent systems and reaction conditions optimize yield and purity?

- Solvents : Acetonitrile for reflux reactions (1–2 hours), dichloromethane for room-temperature couplings, and ethanol for crystallization .

- Catalysts : BiCl₃ in imino Diels-Alder reactions improves regioselectivity and reduces reaction time .

- Temperature : Controlled reflux (80–100°C) prevents decomposition of thermally sensitive intermediates .

Advanced Research Questions

Q. How can computational methods predict metabolic stability or biological target interactions?

- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., aldehyde oxidase) or receptors. For example, tetrahydroquinoline-thiophene hybrids may target inflammatory pathways via COX-2 inhibition .

- DFT calculations : Analyze electron density maps to predict reactivity of the carboxamide group or nitro substituents .

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability based on logP and polar surface area .

Q. How are data contradictions resolved in structural or mechanistic studies?

- Crystallographic refinement : Use Shelxl-97 to resolve discrepancies between NMR-derived conformers and X-ray data. For example, axial vs. equatorial substituents in tetrahydroquinoline rings can be clarified via anisotropic displacement parameters .

- 2D NMR experiments : COSY and NOESY distinguish diastereomers (e.g., cis/trans amide rotamers) by correlating coupling constants and spatial proton proximity .

- Control experiments : Repeat reactions under inert atmospheres to rule out oxidation artifacts in nitro-substituted analogs .

Q. What strategies validate the compound’s bioactivity in target-specific assays?

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) .

- Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) and compare to non-malignant cells to assess selectivity .

- SAR studies : Modify substituents (e.g., replacing nitro with methoxy groups) to correlate structure with anti-inflammatory or antimicrobial activity .

Q. How can synthetic byproducts or diastereomers be controlled?

- Chiral chromatography : Use amylose-based columns to separate enantiomers of C-2/C-4 substituted tetrahydroquinolines .

- Reaction optimization : Adjust stoichiometry (e.g., excess aldehyde) to favor single adducts in imino Diels-Alder reactions .

- In situ monitoring : TLC or HPLC tracks reaction progress, identifying intermediates prone to epimerization .

Methodological Challenges and Solutions

Q. How are crystallographic disorders or twinning addressed in X-ray studies?

Q. What analytical techniques quantify trace impurities in final products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.